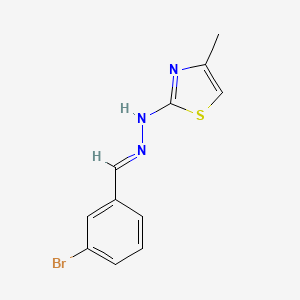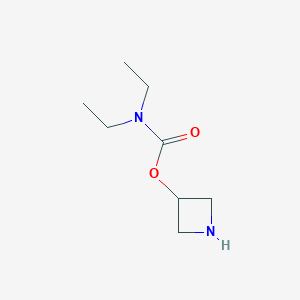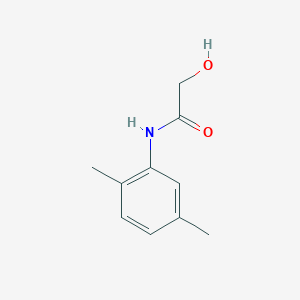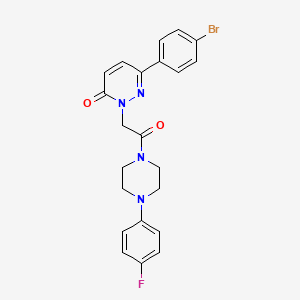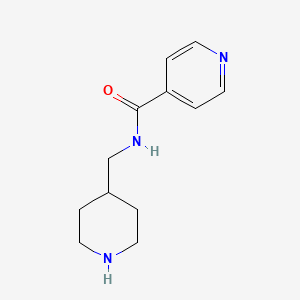
N-(piperidin-4-ylmethyl)pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-piperidin-4-ylmethyl-isonicotinamide is a compound that features a piperidine ring attached to an isonicotinamide moiety. Piperidine is a six-membered heterocyclic amine, which is a common structural motif in many pharmaceuticals due to its biological activity and chemical versatility . Isonicotinamide, on the other hand, is a derivative of isonicotinic acid, known for its applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-piperidin-4-ylmethyl-isonicotinamide typically involves the reaction of piperidine derivatives with isonicotinic acid or its derivatives. One common method includes the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst . This method is efficient for the preparation of piperidine derivatives .
Industrial Production Methods
Industrial production methods for N-piperidin-4-ylmethyl-isonicotinamide often involve multi-step synthesis processes that are optimized for large-scale production. These methods may include the use of continuous flow reactors to ensure consistent reaction conditions and high yields .
Chemical Reactions Analysis
Types of Reactions
N-piperidin-4-ylmethyl-isonicotinamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as iodine(III) complexes.
Reduction: Common reducing agents include phenylsilane and iron complexes.
Substitution: This reaction can occur at the piperidine ring or the isonicotinamide moiety, often using halogenated reagents.
Common Reagents and Conditions
Oxidizing Agents: Iodine(III) complexes.
Reducing Agents: Phenylsilane, iron complexes.
Substitution Reagents: Halogenated compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
N-piperidin-4-ylmethyl-isonicotinamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-piperidin-4-ylmethyl-isonicotinamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Piperine: An alkaloid with a piperidine moiety, known for its antioxidant and anticancer properties.
Evodiamine: Another piperidine-based compound with significant biological activity.
Matrine: A piperidine alkaloid with antiproliferative effects.
Uniqueness
N-piperidin-4-ylmethyl-isonicotinamide is unique due to its specific combination of a piperidine ring and an isonicotinamide moiety, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C12H17N3O |
|---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
N-(piperidin-4-ylmethyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C12H17N3O/c16-12(11-3-7-14-8-4-11)15-9-10-1-5-13-6-2-10/h3-4,7-8,10,13H,1-2,5-6,9H2,(H,15,16) |
InChI Key |
VFUOENOMGUJLRS-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CNC(=O)C2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


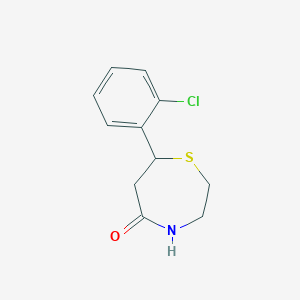
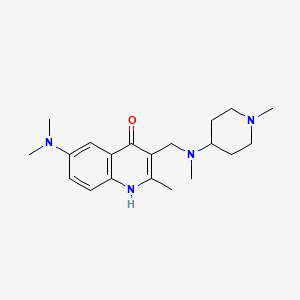

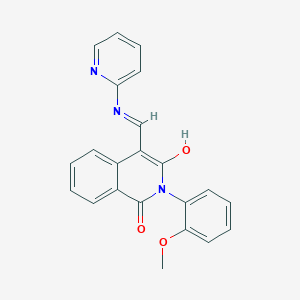
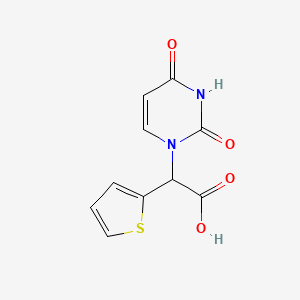
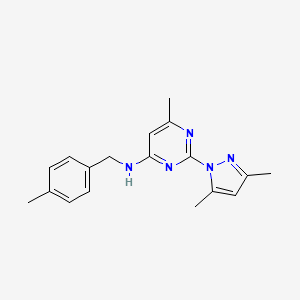
![6-(((Tert-butoxycarbonyl)amino)methyl)-2-oxaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B14874857.png)
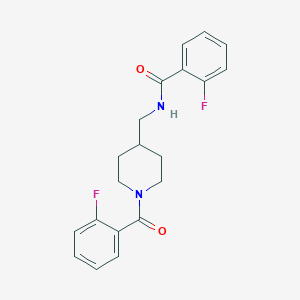
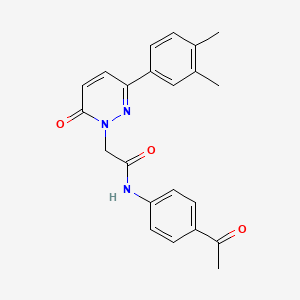
![2-{[3-cyano-4-(furan-2-yl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B14874884.png)
